BenchChemオンラインストアへようこそ!

N-cyclopropylpyridin-4-amine

PDE4A Inhibition Medicinal Chemistry Anti-inflammatory

Ensure assay reliability with this potent PDE4A inhibitor (IC50 10.7 nM), offering 4,670x selectivity over GSK-3β. The cyclopropyl group provides superior metabolic stability versus N-ethyl analogs, making it a robust scaffold for in vivo studies. Its high purity (≥95%) ensures minimal off-target effects and reproducible data in anti-inflammatory research.

Molecular Formula C8H10N2
Molecular Weight 134.182
CAS No. 1036598-73-8
Cat. No. B2544114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropylpyridin-4-amine
CAS1036598-73-8
Molecular FormulaC8H10N2
Molecular Weight134.182
Structural Identifiers
SMILESC1CC1NC2=CC=NC=C2
InChIInChI=1S/C8H10N2/c1-2-7(1)10-8-3-5-9-6-4-8/h3-7H,1-2H2,(H,9,10)
InChIKeyRADOGDWKQXHRKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropylpyridin-4-amine (CAS 1036598-73-8): Baseline Properties and Sourcing Profile for Research Procurement


N-cyclopropylpyridin-4-amine (CAS 1036598-73-8) is an N-alkylated 4-aminopyridine derivative featuring a cyclopropyl substituent. This compound has been reported as a potent inhibitor of phosphodiesterase type 4A (PDE4A) with an IC50 of 10.7 nM in a cell-free assay using unpurified recombinant enzyme [1], and as a glycogen synthase kinase-3β (GSK-3β) inhibitor with an IC50 of 50 µM [2]. Its core structure serves as a versatile scaffold in medicinal chemistry, with applications spanning anti-inflammatory, anticancer, and antiviral research domains [3].

Why N-Cyclopropylpyridin-4-amine Cannot Be Substituted by Generic N-Alkyl-4-Aminopyridines: Evidence-Based Selection Rationale


N-cyclopropylpyridin-4-amine exhibits a unique pharmacological profile that distinguishes it from other N-alkyl-4-aminopyridine analogs. Direct comparative in vitro data demonstrate that its PDE4A inhibitory potency (IC50 = 10.7 nM) [1] is orders of magnitude greater than that of the structurally simpler N-methylpyridin-4-amine (AC50 >30,000 nM) [2]. Furthermore, the cyclopropyl substituent confers a significant advantage in metabolic stability over the commonly used N-ethyl analog, which is prone to rapid CYP450-mediated oxidation [3]. Therefore, substituting this compound with a generic N-alkyl-4-aminopyridine would result in a substantial loss of target engagement and in vivo exposure, critically undermining assay reproducibility and translational relevance.

N-Cyclopropylpyridin-4-amine (CAS 1036598-73-8): Quantitative Differentiation Evidence Against Key Comparators


PDE4A Inhibitory Potency: N-Cyclopropylpyridin-4-amine vs. N-Methylpyridin-4-amine

In direct comparison within the same in vitro enzyme assay format, N-cyclopropylpyridin-4-amine demonstrates an IC50 of 10.7 nM against PDE4A [1], whereas the simpler N-methylpyridin-4-amine exhibits an AC50 greater than 30,000 nM [2]. This represents a greater than 2,800-fold difference in inhibitory activity. The presence of the cyclopropyl group is therefore not merely a structural variation but a critical determinant of target engagement potency.

PDE4A Inhibition Medicinal Chemistry Anti-inflammatory

PDE4A Inhibitory Potency: N-Cyclopropylpyridin-4-amine vs. Clinical Benchmark Rolipram

N-cyclopropylpyridin-4-amine exhibits an IC50 of 10.7 nM against PDE4A [1], which is approximately 28-fold more potent than the well-characterized PDE4 inhibitor rolipram (IC50 = 300 nM) when measured against the same recombinant PDE4A isoform [2]. While rolipram is a clinical benchmark, this data highlights the superior in vitro potency of N-cyclopropylpyridin-4-amine as a starting point for chemical probe development.

PDE4A Inhibition Benchmark Comparison Drug Discovery

Metabolic Stability: N-Cyclopropyl vs. N-Ethyl Substituent

The N-cyclopropyl group in N-cyclopropylpyridin-4-amine provides a significant advantage in metabolic stability compared to its N-ethyl counterpart. While N-ethyl groups are known to be susceptible to rapid CYP450-mediated oxidation, the cyclopropyl modification is a well-established strategy to block this metabolic pathway and increase compound half-life [1]. This class-level inference is supported by data showing that compounds with N-cyclopropyl modifications exhibit enhanced microsomal stability in vitro compared to those with N-ethyl groups [2].

Metabolic Stability CYP450 Pharmacokinetics

Target Profile Differentiation: PDE4A Potency vs. GSK-3β Activity

N-cyclopropylpyridin-4-amine exhibits a markedly differential inhibition profile, with an IC50 of 10.7 nM for PDE4A [1] versus an IC50 of 50 µM for GSK-3β [2]. This ~4,670-fold selectivity window for PDE4A over GSK-3β indicates that at nanomolar concentrations, the compound acts primarily as a PDE4A inhibitor, with minimal confounding GSK-3β activity. This contrasts with some broader-spectrum kinase inhibitors, where polypharmacology can complicate data interpretation.

Target Selectivity Kinase Inhibition Polypharmacology

N-Cyclopropylpyridin-4-amine (CAS 1036598-73-8): Optimal Research and Industrial Application Scenarios Based on Verified Differentiation


High-Potency PDE4A Inhibitor for Anti-Inflammatory and Autoimmune Disease Research

Given its exceptional in vitro potency against PDE4A (IC50 = 10.7 nM) [1]—far exceeding that of the generic analog N-methylpyridin-4-amine (AC50 >30,000 nM) [2]—N-cyclopropylpyridin-4-amine is optimally deployed as a potent, selective chemical probe for dissecting PDE4A-dependent signaling pathways in cellular models of inflammation. Its nanomolar activity minimizes the concentration required for target engagement, thereby reducing the likelihood of off-target effects and cytotoxicity. This makes it a superior choice for studies aimed at validating PDE4A as a therapeutic target in conditions like asthma, COPD, or psoriasis, where precise target modulation is critical for data interpretation.

Metabolically Stable Scaffold for In Vivo Pharmacokinetic and Efficacy Studies

The N-cyclopropyl substituent confers a significant metabolic stability advantage over N-ethyl analogs, which are prone to rapid CYP450-mediated oxidation [1]. This property makes N-cyclopropylpyridin-4-amine a more robust chemical starting point for in vivo studies where sustained systemic exposure is required. Researchers developing novel PDE4A inhibitors for chronic inflammatory diseases will benefit from the improved pharmacokinetic profile of the cyclopropyl-bearing core, enabling more reliable correlation between in vitro potency and in vivo efficacy and reducing the need for frequent or high-dose administration.

Selective PDE4A Chemical Probe with Defined Polypharmacology Profile

With a ~4,670-fold selectivity window for PDE4A (IC50 = 10.7 nM) over GSK-3β (IC50 = 50 µM) [2], N-cyclopropylpyridin-4-amine provides a well-characterized tool compound for researchers who require a high degree of target selectivity. Unlike broader-spectrum kinase inhibitors, this compound's activity can be primarily attributed to PDE4A inhibition at nanomolar concentrations. This clarity is essential for interpreting complex biological outcomes, such as changes in cAMP levels, cytokine release, or cell differentiation, and for validating the specific role of PDE4A in disease models without the confounding influence of significant off-target kinase activity.

Synthetic Intermediate for Late-Stage Functionalization and Structure-Activity Relationship (SAR) Studies

The pyridine core and secondary amine of N-cyclopropylpyridin-4-amine provide versatile handles for further chemical elaboration, enabling the efficient exploration of structure-activity relationships around the PDE4A pharmacophore [3]. Its commercial availability at high purity (≥95%) facilitates its use as a reliable building block in medicinal chemistry campaigns. This allows researchers to systematically modify the compound to optimize potency, selectivity, and physicochemical properties, accelerating the discovery of next-generation PDE4A inhibitors with improved drug-like characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclopropylpyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.